molecular formula C16H16N2O2 B2976197 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 430443-35-9

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

Cat. No.: B2976197
CAS No.: 430443-35-9
M. Wt: 268.316
InChI Key: KCMRQRBEYMBAAY-UHFFFAOYSA-N
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Description

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of sulfuric acid or sodium hydroxide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can also help optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence intensity or wavelength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is unique due to the presence of both an amino group and a hydroxyl group on the benzoxazole ring. This combination of functional groups imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRQRBEYMBAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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